molecular formula C10H12O B14658291 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one CAS No. 37939-82-5

7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one

Cat. No.: B14658291
CAS No.: 37939-82-5
M. Wt: 148.20 g/mol
InChI Key: DMDVEZKZRLZEJI-UHFFFAOYSA-N
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Description

7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the norbornene family, which is characterized by a bicyclo[2.2.1]heptane framework. The presence of a propan-2-ylidene group and a ketone functional group at specific positions on the bicyclic structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene or its derivatives.

    Functional Group Introduction: The propan-2-ylidene group is introduced through a series of reactions, including alkylation or condensation reactions.

    Ketone Formation: The ketone functional group is introduced via oxidation reactions using reagents such as chromium trioxide or potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, amine derivatives.

Scientific Research Applications

7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.

    Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-en-5-one: Shares a similar bicyclic structure but lacks the propan-2-ylidene group.

    Bicyclo[2.2.1]hept-5-en-2-ol: Contains a hydroxyl group instead of a ketone.

    Bicyclo[2.2.1]hept-2-en-7-ol: Another derivative with a different functional group arrangement.

Uniqueness

The presence of the propan-2-ylidene group and the specific positioning of the ketone functional group make 7-(Propan-2-ylidene)bicyclo[221]hept-5-en-2-one unique

Properties

CAS No.

37939-82-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

7-propan-2-ylidenebicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C10H12O/c1-6(2)10-7-3-4-8(10)9(11)5-7/h3-4,7-8H,5H2,1-2H3

InChI Key

DMDVEZKZRLZEJI-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CC(=O)C1C=C2)C

Origin of Product

United States

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